Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a dimethylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst. This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the pyrrolidine ring into a pyrrolidin-2-one structure.
Reduction: Reduction reactions can modify the pyridine ring or the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolidin-2-one derivatives, while reduction can produce various reduced forms of the original compound .
Scientific Research Applications
Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its use in the treatment of epilepsy.
Pyrrolizidine: Contains two pentagonal rings and is used in various medicinal applications.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
Uniqueness
Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolidine ring with a pyridine and dimethylphenyl group makes it a versatile scaffold for drug discovery and development .
Properties
CAS No. |
613660-98-3 |
---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[5-(3,4-dimethylphenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C19H22N2O/c1-13-6-7-16(9-14(13)2)17-10-18(12-20-11-17)19(22)21-8-4-5-15(21)3/h6-7,9-12,15H,4-5,8H2,1-3H3 |
InChI Key |
AYMZXMHYZMOSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.